![molecular formula C11H9NO3S B2497567 (3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 1212467-62-3](/img/structure/B2497567.png)
(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the thermolysis of (3R,9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acids, leading to novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles. Additionally, chiral (9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindoles can be obtained through flash vacuum pyrolysis (FVP) of these compounds. A key starting material for some derivatives is L-cysteine methyl ester, leading to (3R,10bR)-5-oxo-2,3-dihydro-10bH-[1.3]thiazolo[3,2-c][1,3]benzoxazines as single stereoisomers through a series of reactions (Melo et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through X-ray crystallography, showcasing the complex tricyclic framework. For example, the structure of methyl (3R,9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylate and other derivatives has been determined, revealing the detailed geometric arrangements that contribute to their chemical behavior and interactions (Melo et al., 2004).
Scientific Research Applications
Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines
The thermolysis of this compound leads to the formation of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles, which are valuable in synthesizing tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines. These compounds are obtained from L-cysteine methyl ester, showcasing the compound's role in synthesizing chiral and structurally complex molecules (Melo et al., 2004).
Fluorescence Origins in Carbon Dots
The compound has been identified as a critical ingredient in the fluorescence of carbon dots (N,S-CDs), with high fluorescence quantum yields. Its role in understanding the fluorescence origins of carbon dots suggests potential applications in bioimaging, sensing, and optoelectronics (Shi et al., 2016).
Reaction with Ortho-Formylbenzoic Acid
This compound reacts with ortho-formylbenzoic acid to give angular isoindole derivatives, showcasing its versatility in organic synthesis and potential applications in developing new molecules with unique properties (Vasilin et al., 2015).
Capillary Electrophoresis Applications
It has been used in derivatization agents for amino sugars, enabling their separation by high-performance capillary electrophoresis and determination at attomole levels. This application highlights its potential in analytical chemistry for analyzing monosaccharides and polysaccharides (Liu et al., 1991).
properties
IUPAC Name |
(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-9-6-3-1-2-4-7(6)10-12(9)8(5-16-10)11(14)15/h1-4,8,10H,5H2,(H,14,15)/t8-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPPKDOOVXQPGI-PEHGTWAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid |
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